molecular formula C19H16OS B8374368 tetrahydro-3,5-bis(phenylmethylene)-4H-thiopyran-4-one

tetrahydro-3,5-bis(phenylmethylene)-4H-thiopyran-4-one

Cat. No. B8374368
M. Wt: 292.4 g/mol
InChI Key: QVYZIRHMCZTVNT-UHFFFAOYSA-N
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Patent
US03979381

Procedure details

A solution of 10.4g of sodium periodate in 50ml of water is added to a suspension of 7.0g of tetrahydro-3,5-bis-(phenylmethylene)-4H-thiopyran-4-one in 300ml of methanol. The mixture is stirred at room temperature for 3 days (a water bath is used for the first hour to moderate a slightly exothermic reaction). Solvent is removed in vacuo and the residue is stirred with chloroform and filtered. The filtrate is concentrated in vacuo and the residue is crystallized from 150ml of methanol, giving 6.4g of the title compound, melting point 155°-160°C. A second crop of 0.5g of the title compound, melting point 154°-157°C is also obtained.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=[O:2].[Na+].[C:7]1([CH:13]=[C:14]2[C:19](=[O:20])[C:18](=[CH:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH2:17][S:16][CH2:15]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O.CO>[C:22]1([CH:21]=[C:18]2[C:19](=[O:20])[C:14](=[CH:13][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:15][S:16](=[O:2])[CH2:17]2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=C1CSCC(C1=O)=CC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 days (a water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a slightly exothermic reaction)
CUSTOM
Type
CUSTOM
Details
Solvent is removed in vacuo
STIRRING
Type
STIRRING
Details
the residue is stirred with chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from 150ml of methanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C=C1CS(CC(C1=O)=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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